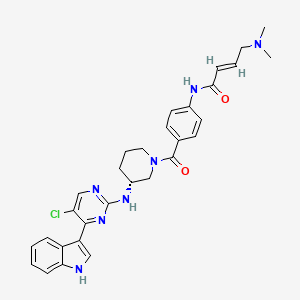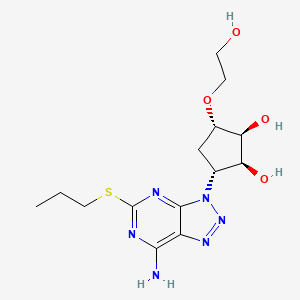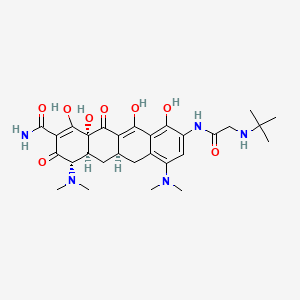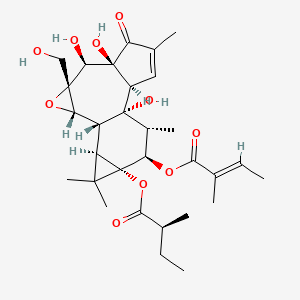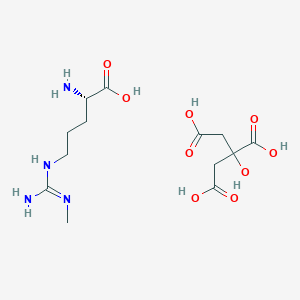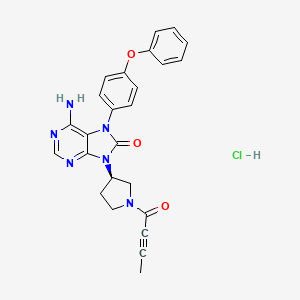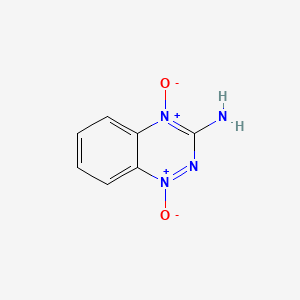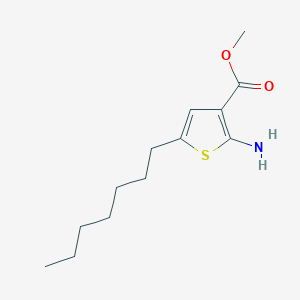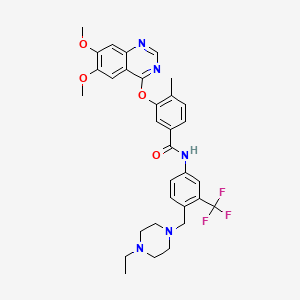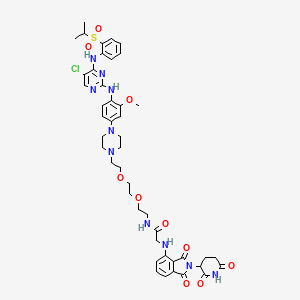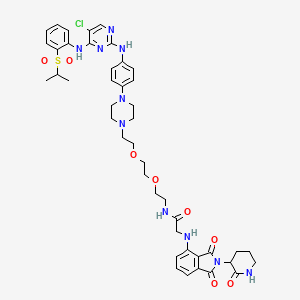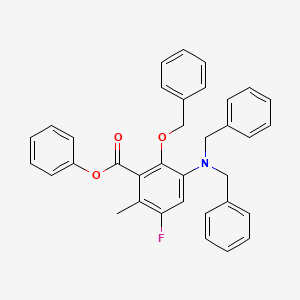
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate
Übersicht
Beschreibung
The compound contains several functional groups including a phenyl group, benzyloxy group, dibenzylamino group, and a fluoro group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the fluoro group could potentially influence the electronic structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the functional groups. For example, the benzyloxy and dibenzylamino groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluoro group could potentially influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Fluorinated Benzothiazoles
Fluorinated benzothiazoles, similar in structure to the compound , exhibit potent cytotoxicity in vitro against sensitive human breast cancer cell lines, but are inactive against other cell lines such as prostate, nonmalignant breast, and colon cells. This indicates a selective antitumor potential (Hutchinson et al., 2001).
Anticonvulsant Activity
Derivatives with structures related to Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate have been studied for anticonvulsant properties. The presence of an amino group and a fluoro substituent showed significant anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008).
Cytostatic Activities
- Benzothiazole Derivatives: Novel derivatives of benzothiazoles, structurally similar to the compound , have demonstrated cytostatic activities against various human cancer cell lines. These compounds exert cell-specific and dose-dependent cytotoxic effects, indicating their potential as cancer therapeutics (Racané et al., 2006).
Anti-Inflammatory and Cytotoxic Properties
- Halogenated Benzoxazole Derivatives: The introduction of halogen atoms, such as fluorine, into benzoxazole derivatives enhances their anti-inflammatory and cytotoxic activities. These derivatives display significant anti-inflammatory activity and cytotoxicity against certain cancer cell lines, indicating the potential of halogenated compounds in pharmaceutical applications (Thakral et al., 2022).
Herbicidal Properties
- Fluorine Substitution in Herbicides: The substitution of fluorine atoms in certain compounds, akin to the structure of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate, can significantly alter herbicidal properties. Such modifications have shown to enhance broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht et al., 2004).
Antiproliferative Activity
- Phenylboronic Acid and Benzoxaborole Derivatives: Compounds like phenylboronic acid and benzoxaborole derivatives exhibit potent antiproliferative and proapoptotic effects in cancer cells, suggesting their utility as anticancer agents. The incorporation of fluorine could potentially enhance these properties (Psurski et al., 2018).
Imaging Applications
- PET Imaging Agents: Fluorinated benzothiazoles are being explored as probes for positron emission tomography (PET) imaging in cancer diagnostics. Their selective inhibitory activity against cancer cell lines makes them promising candidates for imaging cancer-related molecular targets (Wang et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl 5-(dibenzylamino)-3-fluoro-2-methyl-6-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FNO3/c1-26-31(36)22-32(37(23-27-14-6-2-7-15-27)24-28-16-8-3-9-17-28)34(39-25-29-18-10-4-11-19-29)33(26)35(38)40-30-20-12-5-13-21-30/h2-22H,23-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGVVAMXZXKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)OC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253799-29-9 | |
| Record name | AMINOFLUORO HYDROXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



